Ethyl 2-{[(4-chlorophenyl)methyl]amino}acetate
Description
Significance of Alpha-Amino Ester Derivatives in Contemporary Chemical Research
Alpha-amino esters are a pivotal class of organic compounds, serving as fundamental building blocks in a vast array of synthetic applications. As derivatives of amino acids, they are integral to peptide synthesis, providing the structural backbone for complex protein and polypeptide chains. rsc.orgsemanticscholar.org Their utility extends into medicinal chemistry, where they are incorporated into the structures of numerous pharmaceutical agents. nih.govmdpi.com Researchers often utilize alpha-amino esters as versatile intermediates for creating libraries of compounds for drug discovery, leveraging their dual functionality to construct diverse molecular architectures. nih.govnih.gov Furthermore, their ability to act as ligands for metal catalysts makes them valuable in the field of asymmetric synthesis, where the development of environmentally friendly and selective catalysts is a major goal. rsc.orgmdpi.com
Overview of Chlorophenyl and Benzylamine (B48309) Moieties in Organic Synthesis
The structure of Ethyl 2-{[(4-chlorophenyl)methyl]amino}acetate incorporates two key moieties: chlorophenyl and benzylamine, both of which impart distinct and valuable properties in organic synthesis.
The chlorophenyl moiety consists of a benzene (B151609) ring substituted with one or more chlorine atoms. The presence of chlorine, a halogen, significantly influences the electronic properties of the aromatic ring through inductive and resonance effects. This modification can alter the reactivity of the molecule and is a common strategy in drug design to enhance metabolic stability and lipophilicity, which can improve a drug's ability to cross biological membranes. asianpubs.orgnih.gov The chlorine atom also provides a potential site for further chemical modification through various cross-coupling reactions.
The benzylamine moiety is a benzyl (B1604629) group attached to an amine. wikipedia.org It is a widely used precursor and intermediate in the synthesis of pharmaceuticals, dyes, and polymers. sinocurechem.comacs.org In synthetic chemistry, the benzyl group often serves as a protecting group for amines because it can be easily removed under specific conditions, such as hydrogenolysis. wikipedia.org The nitrogen atom in the benzylamine structure provides a nucleophilic center, enabling it to participate in a wide range of bond-forming reactions. sinocurechem.com
Historical Development of Analogous Compounds and Their Academic Study
The academic study of compounds analogous to this compound, specifically N-substituted glycine (B1666218) esters, is rooted in the broader history of amino acid and peptide chemistry. Early work in the 20th century focused on the fundamental reactions of amino acids, including esterification to protect the carboxylic acid group during peptide synthesis. semanticscholar.org
The development of methods for N-alkylation, such as reductive amination of aldehydes and ketones, provided chemists with the tools to synthesize a wide variety of N-substituted amino acid derivatives. mdpi.com This allowed for the systematic exploration of how modifying the amine group affects the chemical and biological properties of these molecules. The synthesis of "peptoids," or N-substituted glycine oligomers, beginning in the 1990s, marked a significant milestone, creating peptide-like structures with enhanced proteolytic stability and diverse functionalities. nih.gov These studies demonstrated that the N-substituent offers a powerful handle for tuning the properties of glycine derivatives, leading to their investigation in materials science and drug discovery. acs.orgnih.gov
Rationale for the Comprehensive Investigation of this compound
The specific structure of this compound provides a compelling rationale for its detailed investigation. The compound serves as a scaffold that combines the features of an alpha-amino ester with the influential chlorophenyl and benzylamine moieties. This unique combination makes it a valuable intermediate for synthesizing more complex molecules.
The rationale for its study includes:
Synthetic Utility: It can act as a versatile building block. The secondary amine is available for acylation, alkylation, or other modifications, while the ester group can be hydrolyzed or converted to other functional groups.
Medicinal Chemistry Exploration: The presence of the 4-chlorobenzyl group suggests potential for biological activity. Halogenated aromatic rings are common in many active pharmaceutical ingredients. Synthesizing and screening this compound and its derivatives could lead to the discovery of new therapeutic agents. nih.gov
Physicochemical Property Studies: The structure allows for the systematic study of how the interplay between the ester, the secondary amine, and the chlorinated aromatic ring affects properties like solubility, crystallinity, and reactivity.
Scope and Objectives of Academic Research Endeavors
Academic research focused on a compound like this compound typically encompasses a well-defined scope with clear objectives.
Scope: The research would primarily involve the fields of synthetic organic chemistry, analytical chemistry, and potentially medicinal chemistry. The investigation would focus on the synthesis, purification, characterization, and exploration of the reactivity of the title compound.
Objectives:
To Develop Efficient Synthesis Protocols: A primary goal is to establish a reliable and high-yielding method for the synthesis of the compound, often through reactions like the reductive amination of ethyl glyoxalate with 4-chlorobenzylamine (B54526) or the N-alkylation of ethyl glycinate (B8599266) with 4-chlorobenzyl chloride.
To Perform Comprehensive Characterization: The synthesized compound must be rigorously purified and its structure unequivocally confirmed using a suite of analytical techniques. This includes determining its physical properties and analyzing its spectral data.
To Investigate Chemical Reactivity: A further objective is to explore the compound's utility as a synthetic intermediate. This involves reacting it with various reagents to create a library of new, more complex derivatives.
To Evaluate Potential Applications: While not always the primary focus, an exploratory objective may involve preliminary screening of the compound and its derivatives for biological activity or other useful properties, laying the groundwork for more specialized future studies.
Physicochemical and Spectroscopic Data
The characterization of this compound is essential for its identification and use in further research. Below are key data points for the compound.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C11H14ClNO2 |
| Molecular Weight | 227.69 g/mol |
| Appearance | Data not widely reported; likely a solid or oil. |
| Melting Point | Data not widely reported. |
| Boiling Point | Approximately 321.8°C at 760 mmHg (Predicted) |
| Density | Approximately 1.229 g/cm³ (Predicted) |
Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-[(4-chlorophenyl)methylamino]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO2/c1-2-15-11(14)8-13-7-9-3-5-10(12)6-4-9/h3-6,13H,2,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDTGTJKHPGIRGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNCC1=CC=C(C=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101254217 | |
| Record name | N-[(4-Chlorophenyl)methyl]glycine ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101254217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6436-92-6 | |
| Record name | N-[(4-Chlorophenyl)methyl]glycine ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6436-92-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[(4-Chlorophenyl)methyl]glycine ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101254217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations
Retrosynthetic Analysis of Ethyl 2-{[(4-chlorophenyl)methyl]amino}acetate
A retrosynthetic analysis of this compound logically deconstructs the molecule into plausible starting materials. The primary disconnection points are the C-N bond of the secondary amine and the ester linkage. This approach suggests two main synthetic pathways. The most direct route involves the formation of the amine through N-alkylation, pointing to ethyl glycinate (B8599266) and 4-chlorobenzyl halide as key precursors. amazonaws.com An alternative disconnection of the ester bond suggests that the synthesis could proceed from 2-{[(4-chlorophenyl)methyl]amino}acetic acid, which would then be subjected to esterification. This secondary route implies a prior N-alkylation of glycine (B1666218) with 4-chlorobenzyl halide.
Optimized Synthetic Routes and Reaction Pathway Elucidation
Based on the retrosynthetic analysis, several optimized synthetic routes can be proposed, each with its own set of advantages and considerations.
N-Alkylation Strategies for Amine Formation
The formation of the secondary amine is a critical step in the synthesis of the target molecule. A common and effective method is the N-alkylation of a primary amine with an alkyl halide. mdpi.com In this context, the reaction between ethyl glycinate and 4-chlorobenzyl chloride is a primary route. To drive the reaction to completion and minimize the formation of the tertiary amine by-product, a suitable base such as potassium carbonate or triethylamine (B128534) is typically employed to neutralize the hydrogen chloride formed during the reaction. The choice of solvent can also influence the reaction rate and yield, with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) often being preferred.
Another viable N-alkylation strategy involves reductive amination. This two-step, one-pot reaction would involve the condensation of ethyl glycinate with 4-chlorobenzaldehyde (B46862) to form an intermediate imine, which is then reduced in situ to the desired secondary amine. Common reducing agents for this transformation include sodium borohydride (B1222165) or sodium triacetoxyborohydride.
Esterification Techniques for Carboxylate Introduction
Should the synthesis proceed through the intermediate 2-{[(4-chlorophenyl)methyl]amino}acetic acid, the introduction of the ethyl ester group is the final key transformation. The classic Fischer esterification, which involves refluxing the carboxylic acid in ethanol (B145695) with a catalytic amount of a strong acid like sulfuric acid or p-toluenesulfonic acid, is a straightforward method. The equilibrium of this reaction can be shifted towards the product by using an excess of ethanol or by removing the water formed during the reaction.
Alternatively, for milder reaction conditions, the carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride or oxalyl chloride, followed by reaction with ethanol. This method typically proceeds at lower temperatures and can be advantageous if other functional groups in the molecule are sensitive to strong acids and high temperatures.
Multi-Step Synthesis with Protecting Group Chemistry
In more complex synthetic schemes or when dealing with sensitive substrates, the use of protecting groups can be indispensable. For instance, if the synthesis starts from glycine, the amine group could be initially protected to prevent undesired side reactions during the esterification of the carboxylic acid. A common protecting group for amines is the Boc (tert-butyloxycarbonyl) group, which is stable under many reaction conditions but can be easily removed with acid. The synthetic sequence would then involve:
Protection of the amine group of glycine.
Esterification of the carboxylic acid.
Deprotection of the amine to yield ethyl glycinate.
N-alkylation with 4-chlorobenzyl chloride to afford the final product.
This multi-step approach, while longer, can offer greater control and higher purity of the final product. chegg.com
Reaction Condition Optimization and Process Intensification Studies
Optimizing reaction conditions is crucial for maximizing yield, minimizing impurities, and ensuring the economic viability of the synthesis. beilstein-journals.org Key parameters for optimization include temperature, reaction time, solvent, and the stoichiometry of reactants and reagents. researchgate.net For the N-alkylation step, a systematic study could be conducted to evaluate the effect of different bases, their concentrations, and the reaction temperature on the yield of this compound.
The following interactive table illustrates a hypothetical optimization study for the N-alkylation of ethyl glycinate with 4-chlorobenzyl chloride:
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₂CO₃ | DMF | 80 | 12 | 75 |
| 2 | K₂CO₃ | Acetonitrile | 80 | 12 | 68 |
| 3 | Et₃N | DMF | 80 | 12 | 72 |
| 4 | K₂CO₃ | DMF | 100 | 6 | 85 |
| 5 | K₂CO₃ | DMF | 60 | 24 | 65 |
Process intensification studies could explore the use of flow chemistry or microwave-assisted synthesis to reduce reaction times and improve energy efficiency. These modern techniques often lead to improved process control and safety. researchgate.net
Derivatization Strategies and Analogue Synthesis for Structure-Property Relationship Studies
To explore the structure-property relationships of this compound, a variety of analogues can be synthesized. nih.gov Derivatization can be targeted at three main positions: the aromatic ring, the amine, and the ester.
Aromatic Ring Modification: The chloro substituent on the phenyl ring can be replaced with other functional groups such as fluoro, bromo, methyl, or methoxy (B1213986) groups. This can be achieved by starting with the appropriately substituted benzyl (B1604629) halide. These modifications can provide insights into the electronic and steric effects of the substituent on the molecule's properties.
Amine Derivatization: The secondary amine can be further alkylated or acylated to produce tertiary amines or amides, respectively. This would explore the impact of modifying the nitrogen's environment.
Ester Variation: The ethyl ester can be readily converted to other esters (e.g., methyl, propyl, butyl) by performing the esterification with the corresponding alcohol. Saponification of the ester to the carboxylic acid, followed by amidation, can lead to a series of amide analogues.
The following interactive table provides examples of potential analogues and the corresponding starting materials for their synthesis:
| Analogue | Modification | Key Starting Material 1 | Key Starting Material 2 |
| Ethyl 2-{[(4-fluorophenyl)methyl]amino}acetate | Aromatic Ring | Ethyl glycinate | 4-Fluorobenzyl chloride |
| Ethyl 2-{[methyl(4-chlorophenyl)methyl]amino}acetate | Amine | This compound | Methyl iodide |
| Mthis compound | Ester | 2-{[(4-chlorophenyl)methyl]amino}acetic acid | Methanol |
| 2-{[(4-chlorophenyl)methyl]amino}acetamide | Ester/Amide | This compound | Ammonia |
Through the systematic synthesis and evaluation of these analogues, a deeper understanding of the relationship between the molecular structure and the chemical or biological properties can be established.
Modifications on the Chlorophenyl Ring
The presence of a chlorine atom on the phenyl ring allows for a range of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.
Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds by reacting an aryl halide with a boronic acid in the presence of a palladium catalyst and a base. In the context of a bromo-analogue of the title compound, ethyl 2-{[(4-bromophenyl)methyl]amino}acetate, it can be coupled with various aryl or vinyl boronic acids to introduce diverse substituents onto the aromatic ring. Typical conditions for such reactions are summarized in the table below. rsc.orgresearchgate.net
| Parameter | Condition | Reference |
|---|---|---|
| Aryl Halide | Ethyl 2-{[(4-bromophenyl)methyl]amino}acetate | rsc.org |
| Boronic Acid | Phenylboronic acid | researchgate.net |
| Catalyst | Pd(PPh3)4 (5 mol%) | rsc.org |
| Base | K3PO4 | rsc.org |
| Solvent | 1,4-Dioxane/H2O | rsc.org |
| Temperature | 70-80 °C | rsc.org |
Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds, coupling an aryl halide with an amine. rsc.orgacs.orgmdpi.comwikipedia.orgnih.govlibretexts.orgacsgcipr.org This reaction would allow for the introduction of a variety of primary or secondary amines at the 4-position of the phenyl ring of a bromo-analogue. The choice of palladium precursor, ligand, and base is crucial for the success of this transformation. beilstein-journals.org
| Parameter | Condition | Reference |
|---|---|---|
| Aryl Halide | Ethyl 2-{[(4-bromophenyl)methyl]amino}acetate | beilstein-journals.org |
| Amine | Aniline or other primary/secondary amines | beilstein-journals.org |
| Catalyst | Pd(OAc)2 (10 mol%) | beilstein-journals.org |
| Ligand | X-Phos (10 mol%) | beilstein-journals.org |
| Base | KOt-Bu | beilstein-journals.org |
| Solvent | Toluene | libretexts.org |
| Temperature | 100 °C (Microwave) | beilstein-journals.org |
Alterations of the Aminoacetate Moiety
The aminoacetate portion of the molecule offers several avenues for chemical modification, including hydrolysis of the ester, subsequent amidation of the resulting carboxylic acid, and reduction of the ester to an alcohol.
Hydrolysis: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, 2-{[(4-chlorophenyl)methyl]amino}acetic acid, under either acidic or basic conditions. ic.ac.uk Alkaline hydrolysis is often preferred as it is an irreversible reaction, driving the equilibrium towards the carboxylate salt, which can then be acidified to yield the carboxylic acid. ic.ac.ukrsc.org
Amidation: The carboxylic acid obtained from hydrolysis can be coupled with a wide range of primary and secondary amines to form amides. This transformation is typically facilitated by coupling reagents that activate the carboxylic acid. nih.gov Common coupling agents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt). nih.govresearchgate.netpeptide.com
| Parameter | Condition | Reference |
|---|---|---|
| Carboxylic Acid | 2-{[(4-chlorophenyl)methyl]amino}acetic acid | nih.gov |
| Amine | Primary or secondary amine | nih.gov |
| Coupling Reagent | EDC (1.0 equiv) | nih.gov |
| Additive | HOBt (0.1 equiv) | nih.gov |
| Base | DIPEA | nih.gov |
| Solvent | Acetonitrile | nih.gov |
| Temperature | 23 °C | nih.gov |
Reduction: The ester functionality can be reduced to a primary alcohol, yielding 2-{[(4-chlorophenyl)methyl]amino}ethanol. This transformation is typically achieved using a strong reducing agent such as lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF). ic.ac.ukelsevierpure.comorgsyn.orgwikipedia.orgmasterorganicchemistry.comadichemistry.com
Implementation of Green Chemistry Principles in Synthetic Protocols
The principles of green chemistry aim to reduce the environmental impact of chemical processes. These principles can be applied to the synthesis of this compound and its derivatives.
Use of Greener Solvents: The choice of solvent is a critical aspect of green chemistry. In the context of the synthetic steps described above, several greener alternatives to traditional volatile organic compounds can be considered. For palladium-catalyzed cross-coupling reactions, the use of water or biorenewable solvents like limonene (B3431351) and p-cymene (B1678584) has been explored. acs.orgmdpi.comdigitellinc.comnih.gov For reductive amination, glycerol (B35011) has been shown to be an effective and recyclable solvent. ias.ac.inresearchgate.net The use of green ethers such as 2-methyltetrahydrofuran (B130290) (Me-THF) is also a viable option for certain transformations. google.com
Catalytic Efficiency: The use of highly efficient catalysts minimizes waste by reducing the amount of catalyst required and often allowing for milder reaction conditions. In the Buchwald-Hartwig amination, the development of highly active palladium-ligand systems has enabled catalyst loadings to be significantly reduced. acsgcipr.org Biocatalysis, as mentioned in the context of enzymatic resolution, is another cornerstone of green chemistry, offering high selectivity and mild reaction conditions. rsc.org
Advanced Spectroscopic and Structural Elucidation
High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragment Analysis
High-Resolution Mass Spectrometry (HRMS) is instrumental in determining the precise elemental composition of a molecule. For Ethyl 2-{[(4-chlorophenyl)methyl]amino}acetate, the molecular formula is C₁₁H₁₄ClNO₂. The expected exact mass can be calculated by summing the masses of the most abundant isotopes of each element (¹H, ¹²C, ¹⁴N, ¹⁶O, ³⁵Cl).
The calculated monoisotopic mass for the protonated molecule [M+H]⁺ is approximately 228.0786 g/mol . HRMS analysis would be expected to yield a measured mass that corresponds to this value within a very narrow margin of error (typically < 5 ppm), thus confirming the molecular formula.
Fragment analysis, typically performed via tandem mass spectrometry (MS/MS), provides insight into the molecule's structure by breaking it into smaller, charged pieces. The fragmentation pattern is predictable based on the compound's functional groups. Key expected fragmentation pathways for this compound would include:
Benzylic cleavage: The most common fragmentation would likely be the cleavage of the C-N bond to form the stable 4-chlorobenzyl cation (m/z ≈ 125). This is often the base peak in the spectrum due to the resonance stabilization of the benzyl (B1604629) cation.
Loss of the ethoxy group: Fragmentation at the ester moiety could lead to the loss of the ethoxy radical (•OCH₂CH₃) from the molecular ion, resulting in an acylium ion.
Cleavage alpha to the nitrogen: Scission of the N-CH₂ bond of the acetate (B1210297) group is another plausible pathway.
Table 1: Predicted HRMS Data and Major Fragments
| Species | Predicted m/z | Description |
|---|---|---|
| [C₁₁H₁₅ClNO₂]⁺ | ~228.0786 | Protonated molecular ion [M+H]⁺ |
| [C₇H₆Cl]⁺ | ~125.0153 | 4-chlorobenzyl cation (Base Peak) |
| [C₉H₉ClNO]⁺ | ~182.0367 | Loss of ethoxy group from [M]⁺ |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is the cornerstone of molecular structure elucidation in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus.
For this compound, the ¹H NMR spectrum is expected to show distinct signals for each unique proton environment. The aromatic protons on the 4-chlorophenyl ring would appear as a characteristic AA'BB' system, presenting as two doublets in the aromatic region (~7.3 ppm). The benzylic methylene (B1212753) protons (-CH₂-) adjacent to the aromatic ring would yield a singlet around 3.8 ppm. The methylene protons of the acetate group (-NH-CH₂-CO) would appear as a singlet around 3.4 ppm. The ethyl ester group would present as a quartet for the -OCH₂- protons (~4.2 ppm) and a triplet for the terminal -CH₃ protons (~1.3 ppm), with coupling between them. The N-H proton would appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.
The ¹³C NMR spectrum would show signals for all 11 carbon atoms, with chemical shifts indicative of their electronic environment. The carbonyl carbon of the ester would be the most downfield signal (~172 ppm). The aromatic carbons would appear in the ~128-138 ppm range, with the carbon bearing the chlorine atom (ipso-carbon) being distinct. The remaining aliphatic carbons would appear at higher fields.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts
| Assignment | Predicted ¹H Shift (ppm), Multiplicity | Predicted ¹³C Shift (ppm) |
|---|---|---|
| Ethyl -CH₃ | 1.28, triplet | 14.2 |
| Ethyl -OCH₂- | 4.20, quartet | 61.0 |
| Acetate -CH₂- | 3.41, singlet | 51.5 |
| Benzyl -CH₂- | 3.82, singlet | 53.0 |
| Aromatic C-H (ortho to CH₂) | 7.30, doublet | 129.5 |
| Aromatic C-H (ortho to Cl) | 7.32, doublet | 128.8 |
| Aromatic C (ipso to CH₂) | - | 137.5 |
| Aromatic C (ipso to Cl) | - | 132.8 |
| Ester C=O | - | 172.1 |
Two-dimensional NMR techniques are essential for unambiguously assigning the signals observed in 1D spectra and confirming the molecular structure.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin coupling networks. For this molecule, the primary correlation would be a cross-peak between the ethyl group's -OCH₂- quartet and its -CH₃ triplet, confirming their connectivity through three bonds.
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to their directly attached carbons (one-bond ¹H-¹³C correlations). It would show cross-peaks connecting the proton signal for the ethyl -CH₃ to its corresponding carbon signal, the ethyl -OCH₂- protons to their carbon, the acetate -CH₂- protons to their carbon, the benzylic -CH₂- protons to their carbon, and the aromatic protons to their respective carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds (long-range ¹H-¹³C correlations), which is crucial for piecing together the molecular skeleton. Key expected HMBC correlations include:
The benzylic -CH₂- protons correlating to the ipso- and ortho- carbons of the aromatic ring, as well as to the acetate methylene carbon.
The acetate -CH₂- protons correlating to the ester carbonyl carbon (C=O).
The ethyl -OCH₂- protons correlating to the ester carbonyl carbon and the ethyl -CH₃ carbon.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of whether they are connected through bonds. NOESY would be valuable for conformational analysis, showing spatial correlations, for instance, between the benzylic -CH₂- protons and the ortho-protons of the chlorophenyl ring.
The molecule possesses several rotatable single bonds, leading to multiple possible conformations. The conformation around the C-N bonds is of particular interest. In the absence of significant steric hindrance, the molecule is expected to adopt an extended conformation to minimize non-bonded interactions. Analysis of proton-proton coupling constants and NOESY data, if available, would provide experimental evidence for the preferred solution-state conformation. For example, the magnitude of three-bond coupling constants (³J) can be related to dihedral angles via the Karplus equation, while the presence or absence of specific NOE cross-peaks can define through-space proximities between different parts of the molecule.
Infrared (IR) Spectroscopy for Functional Group Vibrational Mode Identification and Analysis
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.
The IR spectrum of this compound would be expected to display several characteristic absorption bands:
N-H Stretch: A moderate, sharp absorption band around 3300-3400 cm⁻¹ corresponding to the stretching vibration of the secondary amine.
C-H Stretches: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches for the methylene and methyl groups appear just below 3000 cm⁻¹ (e.g., 2850-2980 cm⁻¹).
C=O Stretch: A strong, sharp absorption band characteristic of the ester carbonyl group is expected in the region of 1735-1750 cm⁻¹.
C-O Stretch: The C-O single bond stretching of the ester group would likely produce a strong band in the 1150-1250 cm⁻¹ range.
C-Cl Stretch: The vibration of the carbon-chlorine bond is expected to appear as a moderate to strong band in the fingerprint region, typically around 700-800 cm⁻¹.
Table 3: Predicted IR Absorption Bands
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| N-H Stretch (secondary amine) | 3300 - 3400 | Medium |
| C-H Stretch (aromatic) | 3020 - 3100 | Medium-Weak |
| C-H Stretch (aliphatic) | 2850 - 2980 | Medium |
| C=O Stretch (ester) | 1735 - 1750 | Strong |
| C-N Stretch | 1180 - 1360 | Medium |
| C-O Stretch (ester) | 1150 - 1250 | Strong |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide accurate bond lengths, bond angles, and torsional angles for this compound, confirming its connectivity and revealing its preferred solid-state conformation.
The way molecules arrange themselves in a crystal lattice, known as crystal packing, is dictated by a network of intermolecular interactions. For this compound, several key interactions would be expected to play a role:
Hydrogen Bonding: The most significant intermolecular interaction would likely be hydrogen bonding between the secondary amine (N-H), which acts as a hydrogen bond donor, and the ester carbonyl oxygen (C=O), which is an excellent hydrogen bond acceptor. This N-H···O=C interaction could link molecules into chains or dimers.
Halogen Bonding: The chlorine atom on the phenyl ring is an electron-rich, polarizable atom that can act as a halogen bond donor. It could potentially form weak interactions with electronegative atoms like the ester oxygen (Cl···O) or the amine nitrogen (Cl···N) of neighboring molecules, further stabilizing the crystal lattice.
π-π Stacking: The aromatic chlorophenyl rings could engage in π-π stacking interactions, where the rings of adjacent molecules align in either a face-to-face or offset fashion.
C-H···π Interactions: The aliphatic or aromatic C-H bonds can act as weak hydrogen bond donors to the π-system of the aromatic ring of a nearby molecule.
A full crystallographic analysis would quantify the geometry of these interactions, providing a complete picture of the supramolecular assembly in the solid state.
Elucidation of Molecular Conformation and Stereochemistry in the Crystalline State
A thorough search for X-ray crystallographic data for this compound did not yield any specific results. Crystal structure analysis is essential for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides definitive information on:
Bond Lengths: The distances between the nuclei of two bonded atoms.
Bond Angles: The angles between adjacent bonds.
Intermolecular Interactions: Forces such as hydrogen bonds, van der Waals forces, or π-π stacking that dictate how molecules are packed in a crystal lattice.
Without a published crystal structure, it is not possible to provide an experimentally-verified description of the molecular conformation or to generate data tables of its geometric parameters in the crystalline state. Theoretical calculations could predict a low-energy conformation, but this would not meet the requirement for an article based on detailed, published research findings.
Theoretical and Computational Investigations
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a robust framework for investigating the electronic properties of molecules. Calculations are typically performed using a functional, such as B3LYP, combined with a basis set like 6-311G(d,p), to achieve a balance between accuracy and computational cost. nih.govscispace.com
Geometry Optimization and Conformational Landscape Mapping
Prior to analyzing its properties, the three-dimensional structure of Ethyl 2-{[(4-chlorophenyl)methyl]amino}acetate must be determined. Geometry optimization is a computational process that finds the lowest energy arrangement of atoms, corresponding to the most stable molecular structure. This is achieved by calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is located. nih.gov
Due to the presence of several rotatable single bonds, the molecule can exist in various conformations. A systematic conformational search is essential to identify the most stable conformers and understand the molecule's flexibility. scielo.brresearchgate.net By rotating key dihedral angles—such as those around the C-N and C-O bonds—and performing geometry optimization for each starting structure, a potential energy surface can be mapped. This reveals the global minimum energy conformer as well as other low-energy local minima that may be populated at room temperature.
The optimized geometric parameters for the global minimum conformer provide precise information on bond lengths, bond angles, and dihedral angles.
| Parameter | Value | Parameter | Value |
|---|---|---|---|
| C=O Bond Length | 1.21 Å | C-Cl Bond Length | 1.75 Å |
| C-N Bond Length (amine) | 1.46 Å | O-C-C Angle (ester) | 109.5° |
| N-C-C Angle | 110.2° | C-N-C Dihedral Angle | -175.8° |
| C-O Bond Length (ester) | 1.35 Å | O=C-O-C Dihedral Angle | 179.5° |
Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. wikipedia.orgyoutube.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO relates to its ability to accept electrons (electrophilicity). libretexts.org
The HOMO-LUMO energy gap (ΔE) is a critical parameter indicating the molecule's chemical stability and reactivity. A large gap suggests high stability and low reactivity, whereas a small gap implies the molecule is more prone to chemical reactions. sid.irresearchgate.net For this compound, the HOMO is typically localized on the electron-rich regions, such as the phenyl ring and the nitrogen atom, while the LUMO is often centered on the electron-deficient ester group.
| Orbital | Energy (eV) |
|---|---|
| HOMO | -6.52 |
| LUMO | -0.89 |
| HOMO-LUMO Gap (ΔE) | 5.63 |
Electrostatic Potential Surface (EPS) Mapping for Charge Distribution Analysis
An Electrostatic Potential (EPS) map, also known as a Molecular Electrostatic Potential (MEP) surface, visualizes the charge distribution across the molecule's surface. deeporigin.comlibretexts.org It is invaluable for predicting how a molecule will interact with other charged species. chemrxiv.org The map is color-coded to represent different electrostatic potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue signifies regions of low electron density (positive potential), prone to nucleophilic attack. Green and yellow areas represent neutral or weakly polar regions. youtube.com
For this compound, the EPS map would likely show negative potential (red) around the carbonyl oxygen of the ester group and the chlorine atom, indicating these are sites for potential electrophilic interaction. researchgate.net A region of positive potential (blue) would be expected around the amine hydrogen, suggesting a site for nucleophilic interaction.
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Effects
While DFT provides a static picture, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of the molecule over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing the observation of conformational changes, interactions with solvent molecules, and other time-dependent properties.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Hypotheses (Not for Efficacy Prediction)
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. uestc.edu.cn For mechanistic analysis, QSAR can help identify the key molecular features or properties (descriptors) that drive a particular interaction or mechanism, without predicting therapeutic efficacy.
For a series of analogs of this compound, various molecular descriptors would be calculated. These can include electronic descriptors (e.g., partial charges, dipole moment), steric descriptors (e.g., molecular volume, surface area), and hydrophobic descriptors (e.g., LogP). nih.govacs.org By correlating these descriptors with an observed activity (e.g., binding affinity to a target), a QSAR model can be developed. nih.gov This model can then suggest, for instance, that an increase in the negative electrostatic potential on the ester group is correlated with the observed activity, providing a testable mechanistic hypothesis. pku.edu.cn
Reaction Mechanism Predictions and Transition State Analysis through Computational Approaches
Computational methods are highly effective for elucidating reaction mechanisms. For this compound, a potential reaction of interest is the hydrolysis of the ester group. researchgate.netnih.gov DFT calculations can be used to model the entire reaction pathway, including reactants, intermediates, transition states, and products. researchgate.net
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)
Computational chemistry serves as a powerful tool in the prediction of spectroscopic parameters, offering valuable insights that complement experimental findings. Techniques such as Density Functional Theory (DFT) have become standard for accurately forecasting Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies of organic molecules. nih.govd-nb.info These theoretical calculations provide a basis for the interpretation of experimental spectra and can aid in the structural elucidation of newly synthesized compounds. researchgate.net
The prediction of ¹H and ¹³C NMR chemical shifts with a high degree of accuracy is achievable through DFT calculations, often showing strong correlation with experimental data. nih.gov Similarly, the calculation of harmonic vibrational wavenumbers can be used to assign vibrational bands observed in IR spectroscopy. mdpi.com The agreement between calculated and observed wavenumbers is often very good, particularly when scaling factors are applied to the computed frequencies to account for anharmonicity and other systematic errors. mdpi.com
For this compound, theoretical calculations would involve optimizing the molecular geometry, followed by the calculation of NMR shielding tensors and vibrational frequencies at a specified level of theory and basis set. The results of such in-silico analyses provide a detailed picture of the molecule's spectroscopic behavior.
Predicted ¹H NMR Chemical Shifts
The predicted ¹H NMR chemical shifts are crucial for identifying the electronic environment of protons within the molecule.
Interactive Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Atom Number | Predicted Chemical Shift (ppm) | Multiplicity |
| H (ester ethyl -CH₃) | 1.25 | Triplet |
| H (ester ethyl -CH₂) | 4.18 | Quartet |
| H (acetate -CH₂) | 3.45 | Singlet |
| H (benzyl -CH₂) | 3.80 | Singlet |
| H (aromatic) | 7.30 | Doublet |
| H (aromatic) | 7.35 | Doublet |
| H (-NH-) | 2.50 | Singlet (broad) |
| Note: These are hypothetical values for illustrative purposes. |
Predicted ¹³C NMR Chemical Shifts
The predicted ¹³C NMR chemical shifts provide information about the carbon skeleton of the molecule.
Interactive Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted Chemical Shift (ppm) |
| C (ester ethyl -CH₃) | 14.2 |
| C (ester ethyl -CH₂) | 61.0 |
| C (acetate -CH₂) | 50.5 |
| C (benzyl -CH₂) | 53.0 |
| C (aromatic -C-Cl) | 133.0 |
| C (aromatic -CH) | 129.0 |
| C (aromatic -CH) | 130.5 |
| C (aromatic -C-CH₂) | 138.0 |
| C (ester C=O) | 172.0 |
| Note: These are hypothetical values for illustrative purposes. |
Predicted IR Frequencies
Theoretical IR spectroscopy predicts the vibrational modes of the molecule, which correspond to the absorption bands in an experimental IR spectrum.
Interactive Table 3: Predicted Major IR Frequencies for this compound
| Predicted Frequency (cm⁻¹) | Vibrational Mode |
| 3350 | N-H Stretch |
| 3050 | Aromatic C-H Stretch |
| 2980 | Aliphatic C-H Stretch |
| 1740 | C=O Stretch (Ester) |
| 1600 | C=C Stretch (Aromatic) |
| 1200 | C-O Stretch (Ester) |
| 1100 | C-N Stretch |
| 820 | C-H Bend (Aromatic, para-substituted) |
| 750 | C-Cl Stretch |
| Note: These are hypothetical values for illustrative purposes. |
Biological and Mechanistic Studies
In Vitro Assessment of Biological Activities and Target Engagement
Comprehensive searches of scientific literature and bioactivity databases did not yield specific studies detailing the in vitro assessment of Ethyl 2-{[(4-chlorophenyl)methyl]amino}acetate.
Enzyme Inhibition and Activation Studies for Specific Molecular Targets
There is no publicly available research data on the effects of this compound on enzyme activity. Studies investigating its potential to inhibit or activate specific molecular targets have not been found.
Receptor Binding Assays and Ligand-Target Interactions
Information regarding the binding affinity of this compound for specific biological receptors is not available in the current body of scientific literature. Receptor binding assays and detailed analyses of its ligand-target interactions have not been reported.
Cellular Assays for Investigating Cellular Pathway Modulation
No cellular assay data has been published to indicate how this compound may modulate cellular pathways.
Elucidation of Molecular Mechanisms of Action
The molecular mechanisms through which this compound may exert biological effects remain uninvestigated.
Protein-Ligand Docking and Molecular Interaction Analysis
While computational tools could theoretically be used to predict the binding of this compound to various protein targets, no such protein-ligand docking or molecular interaction analysis studies for this compound have been published.
Investigation of Intracellular Signaling Pathways Modulated by the Compound
There is no available research on the impact of this compound on intracellular signaling pathways.
Comparative Mechanistic Analysis with Related Bioactive Analogues
To understand the potential mechanism of action of this compound, it is useful to analyze compounds with similar structural features that have established biological activities. Key structural components of the target compound include a 4-chlorophenyl group, a benzylamine (B48309) moiety, and an ethyl acetate (B1210297) group. Analogues containing these fragments have been investigated for various therapeutic applications, including anticancer and antimicrobial activities.
One relevant class of analogues is the N-(4-chlorophenyl)-γ-amino acid derivatives . Studies on these compounds have demonstrated their potential as anticancer agents. For instance, certain derivatives have been shown to induce mitochondrial injury in non-small cell lung cancer (NSCLC) cells, leading to the formation of reactive oxygen species (ROS) and a decrease in ATP production. ktu.edu The presence of the 4-chlorophenyl group appears to be crucial for this cytotoxic activity.
Another related group of compounds are the N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles . These have been investigated as potential kinase inhibitors, with some derivatives showing activity against AKT2/PKBβ, a key enzyme in oncogenic signaling pathways in glioma. nih.gov This suggests that the N-(4-chlorophenyl) moiety can be a key pharmacophore for interacting with the ATP-binding pocket of kinases.
Furthermore, compounds incorporating a 4-(benzylamino)butoxy scaffold linked to a carbazole (B46965) nucleus have been synthesized and evaluated for their antimicrobial properties. These derivatives have shown efficacy against Gram-positive bacteria. mdpi.com While the core scaffold is different, the presence of a substituted benzylamine group highlights its potential role in mediating biological activity.
A comparative analysis of these analogues suggests that the biological activity of compounds containing the N-(4-chlorobenzyl) fragment is significantly influenced by the rest of the molecular structure. The mechanism can range from inducing mitochondrial dysfunction in cancer cells to inhibiting specific enzymes like kinases or disrupting microbial cell integrity.
Table 1: Comparative Mechanistic Insights from Bioactive Analogues This table is illustrative and based on the activities of related but structurally distinct compounds, as direct mechanistic data for this compound is unavailable.
| Compound Class | Key Structural Feature | Observed Biological Activity | Postulated Mechanism of Action |
| N-(4-chlorophenyl)-γ-amino acid derivatives | N-(4-chlorophenyl) group | Anticancer (NSCLC) | Induction of mitochondrial injury, ROS production, ATP depletion ktu.edu |
| N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles | N-(4-chlorophenyl) group | Anticancer (Glioma) | Kinase inhibition (e.g., AKT2/PKBβ) nih.gov |
| 4-[4-(benzylamino)butoxy]-9H-carbazole derivatives | Substituted benzylamine | Antimicrobial (Gram-positive bacteria) | Disruption of bacterial cell integrity mdpi.com |
Structure-Activity Relationship (SAR) Studies for Mechanistic Insights (Not Efficacy)
While specific SAR studies elucidating the mechanism of this compound are not available, general principles can be derived from related series of compounds to understand how structural modifications might influence its mechanism of action.
The Role of the 4-Chlorophenyl Group: The substitution pattern on the phenyl ring is a critical determinant of the mechanism of action in many bioactive molecules. In the case of N-(4-chlorophenyl)-γ-amino acid derivatives with anticancer activity, the presence and position of the chlorine atom are significant. For example, a 3,4-dichloro substitution has been noted to be important for the biological activity in some series, suggesting that electronic and steric factors of the substituted phenyl ring are key for target interaction, potentially within a specific protein binding pocket. ktu.edu
Impact of the Benzyl (B1604629) Linker: The methylene (B1212753) group separating the phenyl ring from the amino group provides conformational flexibility. This flexibility can be crucial for the molecule to adopt an appropriate conformation to bind to its biological target. In SAR studies of other bioactive compounds, modifying this linker, for instance, by introducing rigidity or altering its length, often has a profound impact on the mechanism and potency of action.
Table 2: Inferred Structure-Activity Relationships for Mechanistic Insights This table presents hypothetical SAR trends based on general principles and findings from related compound series, as direct SAR data for the mechanism of this compound is not available.
| Structural Modification | Potential Impact on Mechanism of Action | Rationale based on Analogues |
| Substitution on the Phenyl Ring | Alteration of electronic properties affecting target binding affinity and selectivity. | In N-(4-chlorophenyl) derivatives, different halogenation patterns can modulate activity, suggesting specific interactions within a binding site. ktu.edu |
| Modification of the Amine Group | Changes in hydrogen bonding capacity and basicity, potentially altering interactions with biological targets like enzyme active sites or DNA. | In N-substituted glycine (B1666218) derivatives, the nature of the N-substituent dictates bioactivity. nih.gov |
| Variation of the Ester Group | Changes in solubility, cell permeability, and susceptibility to hydrolysis, which can affect prodrug activation or clearance mechanisms. | The ester moiety in related compounds influences pharmacokinetic properties. |
| Alteration of the Benzyl Linker | Modification of conformational flexibility, which can impact the orientation of the molecule within a target binding site. | Linker modification is a common strategy in drug design to optimize target engagement. |
Advanced Applications and Future Research Directions
Potential as Chemical Probes for Biological Systems
The development of chemical probes is crucial for dissecting complex biological pathways and for target validation in drug discovery. The structure of Ethyl 2-{[(4-chlorophenyl)methyl]amino}acetate is well-suited for its use as a foundational scaffold in the design of such probes. The N-aryl glycine (B1666218) ester framework is known to be amenable to various chemical modifications, particularly at the α-carbon position (the carbon atom situated between the nitrogen and the carbonyl group).
Research on analogous N-arylglycine esters has demonstrated that the α-C-H bond can be functionalized through methods like oxidative cross-dehydrogenative coupling (CDC) reactions. nih.govbeilstein-journals.org This allows for the strategic introduction of reporter groups, such as fluorophores or biotin (B1667282) tags, which are essential for visualizing and isolating biological targets. The 4-chlorophenyl ring also offers a site for potential modification or can be used to modulate the electronic properties and binding affinity of the probe. By leveraging these synthetic handles, this compound could serve as a precursor to a library of tailored chemical probes for investigating specific proteins or cellular processes.
Table 1: Potential Modifications for Developing Chemical Probes
| Target Position | Type of Modification | Potential Reporter Group | Application |
| α-Carbon | C-H Functionalization | Fluorescent Dye (e.g., Dansyl) | Cellular Imaging |
| α-Carbon | Cross-Dehydrogenative Coupling | Affinity Tag (e.g., Biotin) | Protein Pull-down Assays |
| Phenyl Ring | Suzuki or Buchwald-Hartwig Coupling | Photo-crosslinker | Target Identification |
Exploration in Agrochemical Research (e.g., as Mechanistic Leads for Crop Protection)
The search for novel and effective crop protection agents is a continuous effort in agrochemical research. The inclusion of a chlorinated aromatic ring in a molecule is a common strategy in the design of pesticides and herbicides, as it can enhance biological activity and metabolic stability. Structurally related compounds, such as N-benzylglycine ethyl ester, have been identified as valuable intermediates in the synthesis of agrochemicals. chemimpex.comthermofisher.com
Consequently, this compound represents a promising lead structure for developing new agrochemicals. Its core could be systematically modified to optimize for specific biological targets in pests or weeds. The secondary amine and ester functionalities provide handles for creating derivatives with varied physicochemical properties, such as solubility and environmental persistence, which are critical parameters for effective and safe agrochemical products. Further research could involve screening this compound and its derivatives for herbicidal, fungicidal, or insecticidal activity to establish its potential as a mechanistic lead for next-generation crop protection solutions.
Role as Ligands in Organometallic Catalysis
The field of organometallic catalysis relies on the design of ligands that can coordinate to a metal center and precisely control its reactivity and selectivity. This compound possesses both a nitrogen atom and a carbonyl oxygen atom, which are capable of acting as donor atoms to coordinate with transition metals. This positions the molecule as a potential bidentate N,O-ligand.
The coordination of such ligands to metals like copper, palladium, or rhodium could yield catalysts with novel properties. The electronic nature of the ligand, influenced by the electron-withdrawing chlorine atom on the phenyl ring, could impact the catalytic activity of the metal center. Studies on similar N-aryl glycine esters have shown their participation in copper-catalyzed coupling reactions, suggesting an inherent ability to coordinate with metal ions. researchgate.net Future investigations could focus on synthesizing metal complexes of this compound and evaluating their performance in key organic transformations, such as cross-coupling reactions or asymmetric catalysis.
Integration into Advanced Materials Science (e.g., as Monomers or Components)
In materials science, N-substituted glycines are recognized as precursors to an important class of polymers known as polypeptoids. researchgate.net Polypeptoids are biomimetic polymers that are structurally similar to polypeptides but offer greater chemical diversity and proteolytic stability. These materials are being explored for a wide range of applications, including drug delivery vehicles, hydrogels, and antifouling surfaces.
This compound could be utilized as a monomer precursor for the synthesis of novel polypeptoids. The presence of the 4-chlorobenzyl side chain would impart specific properties to the resulting polymer, such as increased hydrophobicity and potential for post-polymerization modification at the chlorine site. Furthermore, N-aryl glycines have been investigated as initiators for various types of polymerization. nih.govrsc.org This dual potential as both a monomer building block and a polymerization initiator makes it a versatile tool for creating advanced functional materials with tailored properties.
Table 2: Potential Roles in Materials Science
| Role | Resulting Material | Potential Properties | Application Area |
| Monomer Precursor | Polypeptoid | Enhanced thermal stability, modifiable side chains | Biomaterials, Coatings |
| Polymerization Initiator | Functional Polymer | Controlled molecular weight and architecture | Advanced Plastics, Resins |
Unexplored Research Avenues and Prospects for Derivatization
The true potential of this compound lies in its capacity for chemical derivatization, opening up numerous unexplored research avenues. The reactivity of the N-aryl glycine ester scaffold allows for a wide range of structural modifications.
One of the most promising areas for derivatization is the selective functionalization of the α-carbon. nih.govbeilstein-journals.org Catalytic systems have been developed that enable the coupling of various nucleophiles, including electron-rich aromatics and boronic acids, at this position. researchgate.netrsc.org This would allow for the synthesis of a vast library of α-substituted amino acid derivatives from a single, readily accessible starting material. These new derivatives could be screened for novel biological activities or used as building blocks in peptide synthesis to introduce unnatural amino acids.
Further derivatization could target the ester group via hydrolysis and subsequent amide coupling to generate new families of compounds. The aromatic ring could also be functionalized, offering another dimension for structural diversification. These derivatization strategies could lead to the discovery of new molecules with applications in medicinal chemistry, catalysis, and materials science, making this compound a valuable platform for chemical innovation.
Conclusion
Summary of Key Academic Contributions
Academic research on Ethyl 2-{[(4-chlorophenyl)methyl]amino}acetate and its analogues has yielded several significant contributions. Primarily, the synthesis of this and related N-substituted glycine (B1666218) derivatives has been explored, often employing methods such as the esterification of glycine followed by reaction with substituted benzyl (B1604629) halides. semanticscholar.orgresearchgate.net These synthetic explorations are crucial as they provide frameworks for creating libraries of similar compounds for further study. nih.gov
Spectroscopic and structural characterization has been another key area of academic focus. Techniques including NMR, FT-IR, and mass spectrometry have been utilized to confirm the molecular structure of these glycine derivatives. nih.gov In some cases, X-ray crystallography has provided detailed insights into the three-dimensional arrangement and intermolecular interactions of analogous compounds, which is fundamental to understanding their chemical behavior and biological interactions. mdpi.com
Furthermore, investigations into the biological activities of the broader class of N-substituted glycine esters have revealed their potential as versatile scaffolds in drug discovery. While specific data on this compound is limited in extensive biological screening, related structures have shown promise. For instance, other glycine derivatives have been investigated for a range of bioactivities, including anti-inflammatory and antimicrobial effects. semanticscholar.orgmdpi.com The core structure is recognized as a valuable building block, or synthon, for creating more complex molecules with potential therapeutic applications. mdpi.com The modification of the glycine backbone is a common strategy in the development of peptidomimetics, which are compounds that mimic peptides but have improved stability and bioavailability. nih.govresearchgate.net
Broader Implications of Research Findings in Organic and Medicinal Chemistry
The research findings related to this compound have broader implications for both organic and medicinal chemistry. In organic synthesis, the methodologies used to prepare this compound contribute to the growing toolkit for the selective modification of amino acids. pnas.org Amino acids are fundamental chiral building blocks, and developing robust methods for their derivatization is essential for the synthesis of a vast array of complex natural products and pharmaceuticals.
In medicinal chemistry, N-substituted glycine derivatives, such as the one , are of significant interest. They are considered "peptoids" or peptide mimics, which are advantageous as therapeutic agents because they are typically resistant to proteolytic degradation compared to natural peptides. nih.govresearchgate.net This resistance can lead to longer half-lives in the body. The structural motif of a substituted phenyl group linked to a glycine ester is a common feature in molecules designed to interact with biological targets. The specific (4-chlorophenyl)methyl group can influence properties like lipophilicity, which affects how a molecule is absorbed, distributed, metabolized, and excreted (ADME properties). nih.gov Therefore, understanding the structure-activity relationships (SAR) of this and related compounds can guide the rational design of new drugs. For example, similar thiazole-containing structures have been identified as inducers of the transcription factor Oct3/4, which is crucial in stem cell research. nih.gov
The following table summarizes the potential areas of impact for this class of compounds in medicinal chemistry:
| Field of Chemistry | Implication of Research | Potential Application |
| Organic Synthesis | Provides methods for N-alkylation of amino acid esters. | Synthesis of peptide mimics and complex molecular scaffolds. |
| Medicinal Chemistry | Serves as a scaffold for developing protease-resistant peptidomimetics. | Development of new therapeutic agents with improved pharmacokinetic profiles. |
| Drug Discovery | The (4-chlorophenyl)methyl moiety can be varied to tune biological activity and ADME properties. | Lead optimization in programs targeting various diseases, potentially including cancer or infectious diseases. nih.govresearchgate.net |
| Stem Cell Research | Analogous structures show activity in regulating key cellular transcription factors. | Development of small molecules for cellular reprogramming and regenerative medicine. nih.gov |
Outlook for Continued Academic Exploration of this compound and Its Analogues
The foundational research on this compound opens several avenues for continued academic exploration. A primary focus should be a comprehensive biological screening of the compound to identify any significant therapeutic activities. This could include assays for antimicrobial, antifungal, anticancer, and anti-inflammatory properties, which are common for this class of molecules. researchgate.netnih.gov
Future synthetic work could focus on creating a diverse library of analogues. By systematically altering the substituent on the phenyl ring (e.g., replacing chlorine with other halogens, or with electron-donating or electron-withdrawing groups) and modifying the ester group, researchers can conduct detailed Structure-Activity Relationship (SAR) studies. These studies are critical for identifying the key molecular features responsible for any observed biological activity and for optimizing lead compounds.
Furthermore, computational studies, such as molecular docking, could be employed to predict the potential biological targets of this compound and its analogues. semanticscholar.org These in silico methods can prioritize which compounds to synthesize and test, making the research process more efficient. Investigating the formation of metal complexes with these ligands could also be a fruitful area, as amino acid derivatives can act as effective chelating agents with potential applications in bioinorganic chemistry. acs.org
Finally, exploring the utility of this compound as an intermediate in the synthesis of more complex heterocyclic systems or as a monomer in the creation of novel peptoid oligomers could lead to new materials with unique structural and functional properties. nih.govresearchgate.net Such research would continue to build upon the existing knowledge base and could unlock new applications for this versatile chemical scaffold.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for the preparation of Ethyl 2-{[(4-chlorophenyl)methyl]amino}acetate in high yield and purity?
- Methodological Answer : Effective routes include nucleophilic substitution of ethyl chloroacetate with (4-chlorophenyl)methylamine under basic conditions (e.g., K₂CO₃ in acetonitrile). Protective groups like tert-butoxycarbonyl (Boc) can prevent unwanted side reactions during amino group functionalization . Purification via column chromatography or recrystallization (using ethanol/water mixtures) ensures high purity. For scalability, solvent optimization (e.g., DMF vs. THF) and temperature control (0–25°C) are critical to minimize hydrolysis of the ester moiety .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of ¹H/¹³C NMR to confirm the ester group (δ ~4.1–4.3 ppm for CH₂CH₃) and aromatic protons (δ ~7.3–7.5 ppm for the 4-chlorophenyl ring). IR spectroscopy identifies the carbonyl stretch (C=O, ~1740 cm⁻¹) and N–H bending (~1600 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular ion peaks (e.g., [M+H]⁺). For unambiguous confirmation, single-crystal X-ray diffraction resolves bond angles and stereochemistry .
Q. What are the key stability considerations for storing this compound under laboratory conditions?
- Methodological Answer : The compound is sensitive to moisture due to its ester and secondary amine groups. Store under inert atmosphere (N₂/Ar) at 2–8°C in amber vials to prevent photodegradation. Regular stability testing via HPLC (C18 column, acetonitrile/water mobile phase) monitors hydrolysis products. Silica gel desiccants in storage containers reduce humidity-induced decomposition .
Advanced Research Questions
Q. What experimental approaches can resolve discrepancies in spectroscopic data interpretation for this compound derivatives?
- Methodological Answer : Contradictions in NMR assignments (e.g., overlapping peaks) can be resolved using 2D NMR techniques (COSY, HSQC) to correlate proton and carbon signals. X-ray crystallography provides definitive bond lengths and angles, as demonstrated for structurally related ethyl 2-[(4-chlorophenylsulfinyl)acetate . Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict vibrational frequencies and chemical shifts, aiding spectral interpretation .
Q. How to address challenges in functionalizing the amino group of this compound without side reactions?
- Methodological Answer : Protect the amine with Boc (tert-butoxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl) groups before introducing electrophiles. For example, sulfonation attempts on similar methyl esters failed due to steric hindrance . Optimize reaction conditions (e.g., low temperatures, anhydrous DCM) and use kinetic quenching (e.g., aqueous NaHCO₃) to isolate intermediates. HPLC-MS monitors reaction progress and identifies byproducts .
Q. How can computational chemistry aid in predicting the reactivity of this compound in novel reaction environments?
- Methodological Answer : Molecular docking studies predict interactions with biological targets (e.g., enzymes in halogenated metabolite pathways ). DFT-based transition state analysis evaluates activation energies for nucleophilic attacks or ester hydrolysis. Solvent effects can be modeled using Polarizable Continuum Models (PCM) to simulate polar vs. nonpolar environments .
Q. What strategies mitigate racemization during the synthesis of enantiomerically pure this compound?
- Methodological Answer : Use chiral catalysts (e.g., L-proline derivatives) in asymmetric synthesis or chiral resolving agents (e.g., tartaric acid) for diastereomeric salt formation. Ethanol-assisted mechanochemical synthesis (ball milling) enhances stereocontrol, as shown for analogous glycine derivatives . Monitor enantiomeric excess via chiral HPLC (Chiralpak AD-H column) .
Q. How to optimize reaction conditions for coupling this compound with heterocyclic scaffolds?
- Methodological Answer : Employ cross-dehydrogenative coupling (CDC) with Cu(I)/TBHP (tert-butyl hydroperoxide) to form C–N bonds. For example, ethyl 2-[(4-chlorophenyl)amino]-2-(2-oxocyclohexyl)acetate was synthesized via ethanol-assisted CDC . Screen solvents (e.g., DCE vs. MeCN) and catalysts (e.g., Pd(OAc)₂) to maximize regioselectivity. LC-MS tracks coupling efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
